4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
Description
4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is a bicyclic piperidine derivative featuring a trifluoromethylpyridyl substituent and a carboxamide group. While direct structural data for this compound are absent in the provided evidence, its key structural motifs align with pharmacologically relevant piperidine-carboxamide derivatives. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring contributes to π-π stacking interactions in biological targets . Piperidine-carboxamides are frequently explored in drug discovery for their ability to modulate central nervous system (CNS) targets, ion channels, and enzymes .
Properties
IUPAC Name |
4-piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O/c18-17(19,20)13-4-5-14(22-12-13)23-10-6-16(7-11-23,15(21)25)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCWJJXHSPQHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Coupling with Pyridine Ring: The pyridine ring can be coupled with the piperidine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the piperidine or pyridine rings using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines or halides, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound has been investigated for its role as a pharmacological agent due to its structural characteristics that allow for interaction with various biological targets. Its piperidine framework is known to confer favorable pharmacokinetic properties, making it suitable for oral bioavailability and selective receptor targeting.
Recent studies have highlighted the compound's potential in cancer therapy. For instance, modifications of piperidine derivatives have shown promising anticancer activity through mechanisms such as apoptosis induction and cytotoxicity against various cancer cell lines. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate cellular membranes and target intracellular pathways involved in tumor growth.
Case Study: Anticancer Activity
In a study focusing on piperidine derivatives, compounds similar to 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide were synthesized and tested against FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited higher cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
Neuropharmacology
The compound's structural attributes suggest potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Piperidine derivatives have been studied for their effects on the central nervous system, including their role as antagonists or agonists at cannabinoid receptors.
Research Insights
Research has demonstrated that compounds with similar structures can act as selective inverse agonists at the cannabinoid receptor type 1 (CB1), which is implicated in metabolic regulation and neuroprotection . The ability to selectively target CB1 while minimizing effects on CB2 receptors could lead to therapeutic advancements in treating metabolic disorders and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the piperidine ring play crucial roles in its activity. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural Differentiation
- Trifluoromethylpyridyl vs. Pyridazinyl/Thienopyridine: The target compound’s 5-(trifluoromethyl)pyridin-2-yl group distinguishes it from analogs like BI 605906 (thienopyridine core) and ’s pyridazinyl derivative . The trifluoromethyl group enhances electronegativity and metabolic resistance compared to simpler pyridines or pyrimidines.
- Bicyclic vs.
- Carboxamide Positioning: The carboxamide at the 4-position of piperidine contrasts with ’s thioxo-chromenopyrimidine scaffold, which lacks a direct amide bond but includes a sulfur atom for enhanced solubility .
Pharmacological and Computational Insights
- Drug-Likeness: ’s chromenopyrimidine derivative demonstrated favorable oral bioavailability in computational models due to balanced lipophilicity (LogP ~3.2) and hydrogen-bonding capacity . The target compound’s trifluoromethyl group may similarly optimize LogP (estimated ~2.8) for CNS penetration.
- Target Engagement: Piperidine-carboxamides like PF-06683324 and BI 605906 are often tailored for kinase or GPCR modulation .
- Synthetic Accessibility : highlights the utility of piperidine-pyrimidine hybrids in streamlined synthesis , suggesting the target compound could be synthesized via reductive amination or Ullmann coupling, though exact routes are speculative.
Biological Activity
4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its structural features, which include a piperidine core and a trifluoromethyl-substituted pyridine. This combination is known for conferring various biological activities, particularly in the realm of pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 288.27 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.
Research indicates that compounds with similar structural motifs often act as inhibitors of various biological pathways. For instance, piperidine derivatives have been shown to interact with G-protein coupled receptors (GPCRs), which play a crucial role in signal transduction. Specifically, studies have suggested potential inhibitory activity against CCR5, a receptor implicated in HIV infection, where modifications to the piperidine structure can enhance metabolic stability and binding affinity .
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit significant biological activities including:
- Antiviral Activity : Compounds structurally related to this compound have shown promising results as CCR5 antagonists, with IC50 values in the low nanomolar range .
In Vivo Studies
The pharmacokinetic profiles of these compounds have also been evaluated in animal models. For example, one study highlighted a derivative that exhibited an effective concentration (EC50) against HIV isolates with good bioavailability (BA = 29%) in monkeys .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and pyridine rings can significantly influence biological activity. For instance:
- Trifluoromethyl Substitution : Enhances lipophilicity and may improve receptor binding.
- Piperidine Modifications : Altering substituents on the piperidine ring can lead to increased potency or selectivity for specific biological targets .
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one | 0.71 | Contains a piperidine ring; used in medicinal chemistry. |
| 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid | 0.70 | Potential analgesic properties. |
| N-Methyl-5-(trifluoromethyl)pyridin-2-amine | 0.72 | Studied for neuropharmacological effects. |
Case Studies
A notable study focused on the anti-tubercular activity of similar piperidine derivatives demonstrated effective inhibition against Mycobacterium tuberculosis by targeting MmpL3, an essential protein for bacterial viability . The study involved high-throughput screening and SAR analysis, leading to the identification of potent analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
